![molecular formula C16H16F3N3 B604931 N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine CAS No. 1430208-73-3](/img/structure/B604931.png)
N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine
Vue d'ensemble
Description
N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine (DMPTG) is a guanidine-containing compound with a wide range of applications in scientific research. DMPTG is used in in vitro and in vivo experiments for its ability to act as a substrate for the enzyme tyrosine hydroxylase (TH), which is involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. DMPTG is also known to affect the activity of several other enzymes, such as monoamine oxidase, nitric oxide synthase, and cyclooxygenase, as well as to modulate the expression of several genes. This compound has been studied extensively in the fields of neuroscience, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Treatment of Malignant Gliomas
1A-116 has shown potential in the treatment of malignant gliomas, which are the most common primary central nervous system tumors in adults . The compound inhibits cell proliferation and cell cycle progression in various in vitro human glioblastoma models . In vivo evaluation of 1A-116 has shown a favorable toxicological profile .
Rac1 Inhibition
The compound is a Rac1 inhibitor . Rac1 has long been associated with tumor progression and plays a key role in the infiltrative and invasive nature of glioma . By targeting Rac1, 1A-116 can potentially inhibit these processes .
Signal Transduction-Based Precision Therapy
1A-116 has shown potential as a signal transduction-based precision therapy for glioma . This approach could provide a new avenue for the treatment of this aggressive disease .
Inhibition of Cell Motility and Proliferation
1A-116 blocks the interaction site of the Ras-related C3 botulinum toxin substrate 1 (RAC1) GTPase with some of its guanine exchange factors (GEFs), such as T-cell lymphoma invasion and metastasis 1 (TIAM1), thereby inhibiting cell motility and proliferation .
Blood-Brain Barrier Penetration
In silico tools predict that 1A-116 can penetrate the blood-brain barrier . This is crucial for its potential use in treating brain tumors like glioma .
Favorable Metabolic Fate
1A-116 is also predicted to present a favorable metabolic fate . This means that the compound is likely to be metabolized in a way that is safe and effective for therapeutic use .
Mécanisme D'action
Target of Action
1A-116, also known as N-(3,5-Dimethylphenyl)-N’-[2-(trifluoromethyl)phenyl]-guanidine, is a potent inhibitor of the protein Rac1 . Rac1 is a member of the Rho GTPase family and plays a crucial role in various cellular processes, including actin cytoskeleton reorganization, endocytosis, vesicular trafficking, cell cycle progression, and cellular migration . Overactivation of Rac1 has been observed in a wide range of tumor types .
Mode of Action
1A-116 specifically targets the W56 residue of Rac1 . It prevents the activation of Rac1 induced by Epidermal Growth Factor (EGF) and blocks the interaction between Rac1 and its Guanine Exchange Factors (GEFs), such as P-Rex1 . This interference disrupts the protein-protein interactions of Rac1 GTPase, thereby inhibiting its function .
Biochemical Pathways
The inhibition of Rac1 by 1A-116 affects several key processes in the progression of cancer, including invasion and metastasis . By blocking Rac1’s interaction with various GEF activators, 1A-116 disrupts numerous Rac1-regulated cellular processes such as membrane ruffling and lamellipodia formation .
Result of Action
1A-116 exhibits antiproliferative, anti-invasive, and pro-apoptotic activity in a concentration-dependent manner . It inhibits cell proliferation, migration, and cycle progression . Moreover, 1A-116 has demonstrated high antimetastatic activity in vivo .
Action Environment
The efficacy of 1A-116 is influenced by circadian rhythms . It induces apoptosis and inhibits cell proliferation, migration, and cycle progression in a circadian rhythm-dependent manner . This suggests that the timing of 1A-116 administration could be an important factor in optimizing its therapeutic effects .
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJFJSZZNOTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine | |
CAS RN |
1430208-73-3 | |
| Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



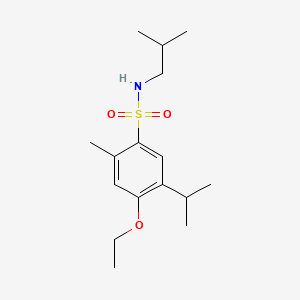

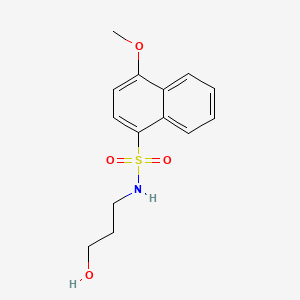
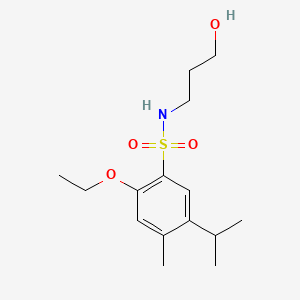
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
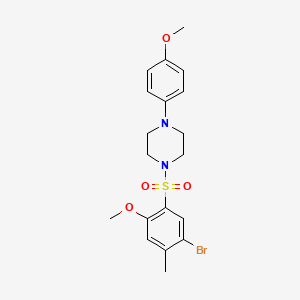
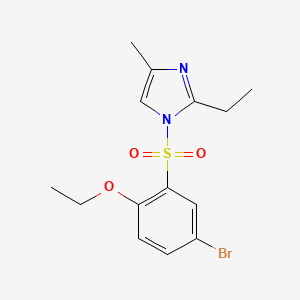
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
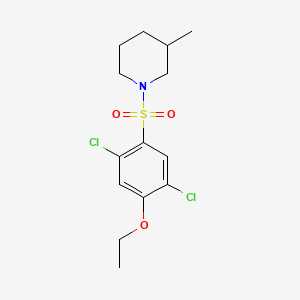
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)


![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
